BENGHE Foundational & Exploratory

Check Availability & Pricing

Bocidelpar (ASP0367): A Technical Guide to its
Mechanism of Action in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bocidelpar

Cat. No.: B10830031

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bocidelpar (also known as ASP0367 and MA-0211) is an investigational, orally administered,
small-molecule modulator designed to selectively activate the Peroxisome Proliferator-
Activated Receptor delta (PPARS).[1][2][3] This guide provides an in-depth overview of the
molecular mechanism of Bocidelpar in skeletal muscle, summarizing the preclinical and
clinical evidence that underpins its development for diseases characterized by mitochondrial
dysfunction, such as Primary Mitochondrial Myopathies (PMM) and Duchenne Muscular
Dystrophy (DMD).[1][2][4] The core mechanism involves the transcriptional upregulation of
genes that govern mitochondrial biogenesis and fatty acid oxidation, aiming to enhance cellular
energy production and improve muscle function.[1][5][6]

Core Molecular Mechanism of Action

Bocidelpar functions as a selective agonist for PPARS, a nuclear hormone receptor that acts
as a ligand-activated transcription factor.[2][6] PPAR®S is abundantly expressed in skeletal
muscle, up to 50-fold higher than other PPAR isoforms (a and y), making it a prime target for
therapeutic intervention in muscle disorders.[5][6]

The activation pathway proceeds as follows:
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» Ligand Binding: Bocidelpar enters the muscle cell and binds to the ligand-binding domain of
PPARY in the nucleus.

o Heterodimerization: Ligand-bound PPAR® forms a heterodimer with the Retinoid X Receptor
(RXR).

e PPRE Binding: This PPARS/RXR complex binds to specific DNA sequences known as
Peroxisome Proliferator Response Elements (PPRES) located in the promoter regions of
target genes.

o Transcriptional Activation: Upon binding to PPRES, the complex recruits co-activator
proteins, initiating the transcription of a suite of genes involved in critical metabolic
processes.

The primary downstream effects of this pathway in skeletal muscle are:

 Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding enzymes essential
for the breakdown of fatty acids to produce acetyl-CoA, which feeds into the citric acid cycle
for energy production.[1][5]

» Enhanced Mitochondrial Biogenesis: Increased expression of genes that drive the formation
of new mitochondria, thereby increasing the cell's capacity for oxidative phosphorylation and
ATP generation.[1][5]

This dual action is hypothesized to address the energy deficit characteristic of myopathies,
potentially restoring muscle function, improving endurance, and reducing fatigue.[5][7]
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Figure 1: Bocidelpar Signaling Pathway in Skeletal Muscle.
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Preclinical Evidence in a DMD Model

Extensive preclinical studies were conducted by Mitobridge using the mdx mouse, a well-
established genetic animal model for Duchenne Muscular Dystrophy.[1][7] While the full study
data and protocols are not published, key findings have been disclosed, demonstrating the
therapeutic potential of Bocidelpar (then called MA-0211).[5][7]

Summary of Preclinical Findings

The studies involved once-daily oral administration of Bocidelpar for periods of five weeks and
six months.[1][6][7] The results consistently pointed towards improvements in muscle health

and function.
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Parameter o . o
Finding Study Duration Citation(s)
Assessed
Functional
Performance
Treadmill Running
Increased 5 weeks [11161[7]
Endurance
Cardiac & Respiratory
) Improved 6 months [1107]
Function
Pathology & Histology
Muscle Necrosis Decreased 5 weeks [6][7]
Muscle Inflammation Decreased 5 weeks [11161[7]
Diaphragm Fibrosis Decreased 5 weeks [11061[7]
Biomarkers
Serum Creatine
) Decreased 6 months [11[7]
Kinase
Cellular/Molecular N/A
FAO-related Gene Upregulated (in DMD
_ . N/A [6]
Expression patient muscle cells)

) ) Increased / Improved
Mitochondrial

) (in DMD patient N/A [1][6]
Function
muscle cells)
Mitochondrial Increased (in DMD
. . . N/A [6]
Biogenesis patient muscle cells)

Table 1: Summary of key preclinical findings for Bocidelpar in the mdx mouse model and DMD
patient-derived cells.

Representative Preclinical Experimental Protocol
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The following describes a representative, generalized protocol for evaluating a PPARd
modulator in an mdx mouse model, based on the disclosed information for Bocidelpar and
standard practices in the field.[7][8][9][10]

Note: The specific, detailed protocol used for Bocidelpar has not been publicly released.

Animal Model: Male mdx mice are used, typically starting at an age (e.g., 4-5 weeks) where
the dystrophic phenotype is actively progressing.[9]

Group Allocation: Animals are randomized into a vehicle control group and one or more
Bocidelpar treatment groups.

Drug Administration: Bocidelpar is administered via oral gavage once daily for a specified
duration (e.g., 5 weeks or 6 months).[6][7]

Functional Assessment (Treadmill Test):
o Mice are acclimated to a motorized treadmill over several days.

o An exhaustion protocol is implemented, where the treadmill speed and/or incline is
gradually increased until the mouse remains on a shock grid at the rear of the lane for a
set period (e.g., 10 seconds), indicating exhaustion.

o The total running time or distance is recorded as the measure of endurance. This is
typically performed at baseline and at the end of the treatment period.[7]

o Sample Collection: At the study's conclusion, blood samples are collected for serum
biomarker analysis (e.g., creatine kinase). Key muscles (e.g., diaphragm, gastrocnemius,
quadriceps) are harvested.

» Histological Analysis: A portion of the harvested muscle is fixed, sectioned, and stained (e.g.,
with Hematoxylin and Eosin) to assess muscle fiber integrity, necrosis, inflammation
(immune cell infiltration), and fibrosis.

e Molecular Analysis (qPCR/Western Blot): Another portion of the muscle is flash-frozen for
RNA and protein extraction to quantify the expression of PPARJ target genes and protein
levels.
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Figure 2: Representative Experimental Workflow for Preclinical Evaluation.
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Clinical Pharmacodynamic Evidence

The primary clinical evidence for Bocidelpar's mechanism of action comes from a first-in-
human, Phase 1, double-blind, randomized, placebo-controlled study in healthy adult
volunteers (NCT02929081).[5][11] This study assessed the safety, tolerability,
pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of the drug.
[11]

Pharmacodynamic Findings: Target Gene Engagement

A key obijective of the trial was to confirm that Bocidelpar engages its target, PPARJ, in
humans. This was achieved by measuring the expression of six known PPARS target genes in
whole blood. The results demonstrated a clear treatment- and dose-dependent upregulation of
these genes after both single and multiple doses of Bocidelpar.[5][11]

. . Result with
Primary Function / . L
Target Gene Bocidelpar Citation(s)
Pathway
Treatment

ATP Binding Cassette =~ Dose-dependent
ABCA1l ] ) [5][11]
Subfamily A Member 1  increase

Acetyl-CoA
Dose-dependent
ACAA2 Acyltransferase 2 ) [5][11]
_ ) increase
(Mitochondrial)

Very Long Chain
Dose-dependent

ACADVL Specific Acyl-CoA ) [5][11]
increase
Dehydrogenase
Carnitine
_ Dose-dependent
CPT1A Palmitoyltransferase ) [51[11]
increase
1A
Pyruvate
Dose-dependent
PDK4 Dehydrogenase ] [5][11]
_ increase
Kinase 4

Solute Carrier Family Dose-dependent
SLC25A20 ) [5][11]
25 Member 20 increase
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Table 2: Pharmacodynamic effect of Bocidelpar on PPARS target genes in healthy volunteers.
Specific quantitative fold-change data is available in the primary publication.[5][11]

Clinical Pharmacodynamic Experimental Protocol

The following protocol for assessing target gene engagement is based on the methodology
described in the Phase 1 study publication.[5][11]

o Study Design: Healthy adult participants (N=64 for single-dose, N=37 for multiple-dose) were
randomized to receive single oral doses of Bocidelpar (1 to 120 mg) or placebo, or multiple
once-daily doses (10 to 75 mg) or placebo for 14 days.[5]

e Blood Sampling: Whole blood samples for RNA analysis were collected at pre-dose and
multiple time points post-dose.

o RNA Stabilization and Extraction: Blood was collected directly into PAXgene Blood RNA
tubes to stabilize the intracellular RNA profile. Total RNA was subsequently extracted and
purified according to the manufacturer's protocol.

e Gene Expression Analysis (RT-gPCR):
o Reverse transcription was performed to synthesize cDNA from the extracted RNA.

o Quantitative polymerase chain reaction (QPCR) was used to measure the expression
levels of the six target genes (ABCA1, ACAA2, ACADVL, CPT1A, PDK4, SLC25A20).

o Gene expression levels were normalized to a stable housekeeping gene.

o Data Analysis: The fold change in gene expression from baseline (pre-dose) was calculated
for each participant at each time point for both the Bocidelpar and placebo groups.
Statistical analyses were performed to determine dose-dependency.
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Figure 3: Workflow for Clinical Pharmacodynamic (Gene Expression) Analysis.
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Conclusion

Bocidelpar is a selective PPAR® modulator that directly engages its target in skeletal muscle
to activate the transcription of genes central to mitochondrial function and energy metabolism.
Preclinical data in a relevant disease model demonstrated positive effects on muscle function
and pathology. Crucially, a Phase 1 clinical trial in healthy volunteers confirmed the mechanism
of action in humans, showing a clear dose-dependent increase in the expression of PPARd
target genes. This body of evidence provides a strong rationale for the continued investigation
of Bocidelpar as a potential therapy for genetic myopathies characterized by mitochondrial
dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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